![molecular formula C12H13N3OS3 B285366 3-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B285366.png)
3-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-phenylpropanamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MST-16 and belongs to the class of thiadiazole derivatives. It has been found to possess several interesting biological properties that make it a promising candidate for further exploration.
Mécanisme D'action
The mechanism of action of MST-16 is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
MST-16 has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MST-16 for lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it an attractive candidate for further study. Additionally, it has been found to be relatively stable under a variety of conditions, which makes it easier to work with in the lab. However, one limitation of MST-16 is that it has not been extensively studied in vivo, which means that its potential therapeutic applications in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on MST-16. One area of interest is its potential use in the treatment of neurological disorders. It has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, which suggests that it may have potential as a therapeutic agent for these conditions. Additionally, further research is needed to fully understand the mechanism of action of MST-16 and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of MST-16 involves the reaction of 3-amino-1,2,4-thiadiazole-5-thiol with 3-chloropropionyl chloride, followed by reaction with phenyl isocyanate. The resulting product is then treated with sodium methyl mercaptide to yield MST-16.
Applications De Recherche Scientifique
MST-16 has been studied extensively for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C12H13N3OS3 |
|---|---|
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
3-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-phenylpropanamide |
InChI |
InChI=1S/C12H13N3OS3/c1-17-11-14-12(19-15-11)18-8-7-10(16)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16) |
Clé InChI |
OPKGJPJYRDBKDN-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)SCCC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CSC1=NSC(=N1)SCCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)
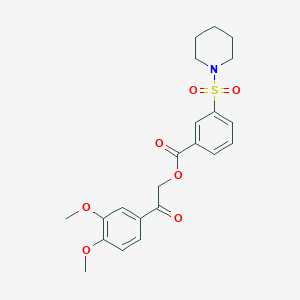
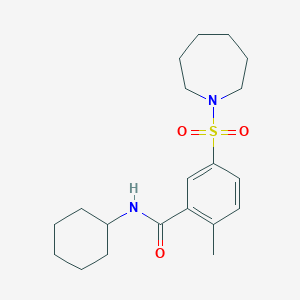
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)
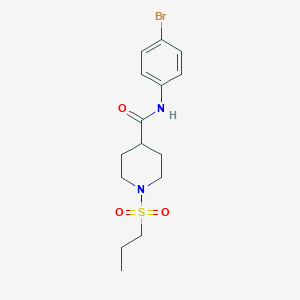
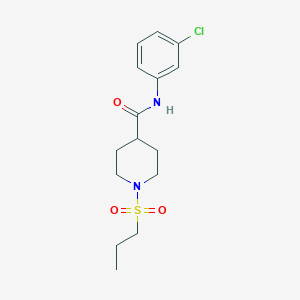
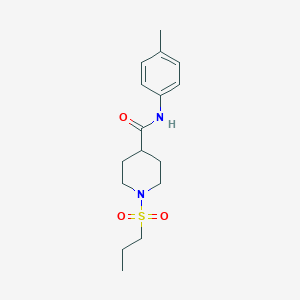
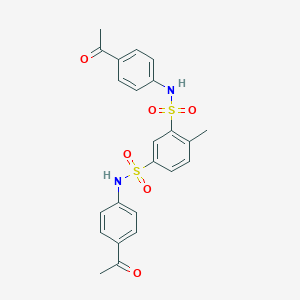
![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B285307.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B285308.png)